REACTION_SMILES
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[CH3:31][OH:32].[Cl:1][c:2]1[c:3]([O:17][CH2:18][CH:19]2[CH2:20][C:21]([F:23])([F:24])[CH2:22]2)[n:4][cH:5][c:6]([B:8]2[O:9][C:10]([CH3:11])([CH3:12])[C:13]([CH3:14])([CH3:15])[O:16]2)[cH:7]1.[OH:25][OH:26].[S:27]([O-:28])([O-:29])=[S:30]>>[Cl:1][c:2]1[c:3]([O:17][CH2:18][CH:19]2[CH2:20][C:21]([F:23])([F:24])[CH2:22]2)[n:4][cH:5][c:6]([OH:29])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2cnc(OCC3CC(F)(F)C3)c(Cl)c2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]S([O-])=S
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Name
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Type
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product
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Smiles
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Oc1cnc(OCC2CC(F)(F)C2)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |